BenzyldiMethylstearylaMMoniuM Chloride Hydrate
Overview
Description
BenzyldiMethylstearylaMMoniuM Chloride Hydrate is a quaternary ammonium compound known for its surface-active properties. It is commonly used in various industrial and scientific applications due to its ability to modify surface tension and create micelles. The compound has a molecular formula of C27H50ClN·H2O and a molecular weight of 442.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BenzyldiMethylstearylaMMoniuM Chloride Hydrate involves the reaction of dimethyl octadecylamine with benzyl chloride. The process is carried out in a reaction kettle where 450 kg of dimethyl octadecylamine is heated to 80-85°C. Subsequently, 180 kg of benzyl chloride is added slowly under stirring over 1.5-2 hours. The temperature is maintained at 80-90°C during the addition. After the addition is complete, the temperature is increased to 100-105°C and the reaction is held for several hours until the pH of a 1% aqueous solution reaches 6-6.5. The reaction mixture is then cooled to 60°C and the product is discharged .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically produced in large reactors with automated systems to monitor and control temperature, pH, and addition rates of reactants .
Chemical Reactions Analysis
Types of Reactions
BenzyldiMethylstearylaMMoniuM Chloride Hydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions are usually conducted in acidic or neutral conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. These reactions are often performed in anhydrous conditions to prevent hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce various alkylated derivatives, while oxidation reactions can yield oxidized forms of the compound .
Scientific Research Applications
BenzyldiMethylstearylaMMoniuM Chloride Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in the formulation of antimicrobial agents due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of cleaning agents, fabric softeners, and hair conditioners due to its surface-active properties
Mechanism of Action
The mechanism of action of BenzyldiMethylstearylaMMoniuM Chloride Hydrate involves its interaction with cell membranes. The compound’s quaternary ammonium group disrupts the lipid bilayer of microbial cells, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, its ability to form micelles allows it to solubilize hydrophobic compounds, enhancing their bioavailability and efficacy .
Comparison with Similar Compounds
BenzyldiMethylstearylaMMoniuM Chloride Hydrate is often compared with other quaternary ammonium compounds such as:
Benzalkonium Chloride: Known for its strong antimicrobial properties and used in disinfectants and antiseptics.
Benzyldimethyldodecylammonium Chloride: Used in similar applications but with different alkyl chain lengths, affecting its surface-active properties.
Benzyldimethyltetradecylammonium Chloride: Another variant with a different alkyl chain length, influencing its solubility and efficacy
This compound is unique due to its specific alkyl chain length and hydration state, which confer distinct physical and chemical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
benzyl-dimethyl-octadecylazanium;chloride;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N.ClH.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1H;1H2/q+1;;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAWKEQKQGFJHS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206752-43-4 | |
Record name | 1-Octadecanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride, hydrate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206752-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyldimethyl(octadecyl)ammonium chloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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